Tetraphenylphosphonium bromide

Übersicht

Beschreibung

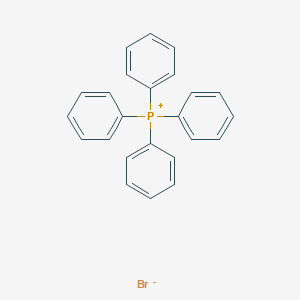

Tetraphenylphosphonium bromide (TPPB, C₂₄H₂₀BrP, molecular weight 419.3 g/mol) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four phenyl groups and a bromide counterion . It is widely utilized in diverse fields:

- Catalysis: As a phase-transfer catalyst (PTC) in acetylene hydrochlorination, replacing toxic mercury-based catalysts .

- Materials Science: In synthesizing metal halide hybrids for phosphorescent materials and as a cathode buffer layer in polymer solar cells (PCE up to 9.18%) .

- Biochemistry: A substrate for bacterial efflux pumps, contributing to multidrug resistance in pathogens like Salmonella and Klebsiella .

- Radiochemistry: Used in technetium removal from radioactive waste, though its stability at high pH is a concern .

TPPB’s phenyl groups confer steric bulk, low solubility in polar solvents, and thermal stability up to 250°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenyl bromide in the presence of a nickel chloride catalyst. The reaction is typically carried out in a solvent such as n-octanol at a temperature of 195°C for about 6 hours, yielding approximately 89% of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through recrystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Tetraphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with hydroxide ions can produce tetraphenylphosphonium hydroxide.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Phase-Transfer Catalysis

TPPB is utilized as a phase-transfer catalyst in organic reactions, enhancing the efficiency of reactions occurring between immiscible phases. For example, polymer-supported TPPB has been synthesized to act as an effective catalyst in alkaline conditions. This approach allows for improved reaction rates and yields in various organic transformations, including nucleophilic substitutions and oxidations .

Heck Reaction Catalyst

In a notable study, TPPB was intercalated into clay systems to serve as a catalyst for the Heck reaction, which is pivotal in forming carbon-carbon bonds. The incorporation of TPPB significantly increased the reaction's efficiency, demonstrating its utility in organic synthesis .

Environmental Applications

Radionuclide Removal

One of the significant applications of TPPB is in the nuclear industry for the removal of technetium from radioactive waste streams. TPPB has been shown to precipitate technetium effectively, facilitating its removal through ultrafiltration processes. This application is crucial for managing aqueous waste and ensuring compliance with environmental regulations .

Degradation Studies

Research has also focused on the degradation of TPPB under high pH conditions, which affects its efficacy in radionuclide solubility control. Understanding the degradation pathways of TPPB helps in optimizing its use in waste management strategies .

Material Science

Crystal Growth and Characterization

The growth and characterization of TPPB crystals have been extensively studied. TPPB crystals exhibit excellent optical properties, particularly in the near-infrared region, making them potential candidates for applications in nonlinear optics and Raman scattering technologies. The strong Raman scattering intensity suggests that TPPB could be utilized in advanced photonic devices .

Polymeric Networks

TPPB has been employed to synthesize charged microporous polymer networks through palladium-catalyzed coupling reactions. These networks exhibit high surface areas and enhanced CO2 uptake capabilities compared to non-charged analogs, highlighting their potential for gas separation and storage applications .

Data Tables

Case Studies

- Case Study on Radionuclide Management : In a project aimed at improving aqueous waste management practices, TPPB was used to precipitate technetium from nuclear waste streams effectively. The study demonstrated that TPPB not only facilitated the removal process but also contributed to minimizing environmental impact by ensuring compliance with regulatory standards .

- Synthesis of Polymer Networks : A research initiative focused on synthesizing microporous polymer networks using TPPB as a building block showcased high yields and effective gas adsorption properties. The resulting materials were characterized for their potential applications in carbon capture technologies .

Wirkmechanismus

The mechanism by which tetraphenylphosphonium bromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of ions between immiscible phases by forming ion pairs with the target ions, thereby increasing their solubility in the organic phase. This enhances the reaction rate and efficiency. In biological systems, its ability to accumulate in mitochondria is due to its lipophilic nature and positive charge, which allows it to cross the mitochondrial membrane and interact with mitochondrial components .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Key Properties of TPPB and Analogous Compounds

Key Differences :

- Solubility : TPPB’s phenyl groups reduce water solubility compared to TBAB, which has flexible alkyl chains .

- Thermal Stability : TPPB outperforms TBAB and TPPCl due to robust aromatic interactions .

Table 2: Catalytic Performance in Acetylene Hydrochlorination

| Catalyst | Conversion (%) | Selectivity to VCM (%) | Stability (h) | Reference |

|---|---|---|---|---|

| TPPB (supported) | 93 | 85 | 100 | |

| TBAB | 95 | 78 | 80 | |

| 1-Butylpyridinium bromide | 88 | 70 | 60 |

Insights :

- TPPB achieves higher selectivity than TBAB due to its stable phosphonium core, but TBAB offers marginally better conversion .

- Ionic liquids like 1-ethyl-3-methylimidazolium bromide show lower stability under similar conditions .

Role in Materials Science

- Nanocluster Synthesis: TPPB and TBAB both template silver nanoclusters (Ag₈), but TPPB’s bulkier structure reduces aggregation compared to TBAB .

- Phosphorescent Materials : TPPB-based hybrids (e.g., (Ph₄P)₂CdX₄) exhibit zero-thermal-quenching phosphorescence, unlike alkyl-based quaternary salts .

Table 3: Cytotoxicity of Phosphonium Salts (IC₅₀, μM)

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| TPPB | >100 | Weak DNA interaction |

| Bz-TPP | 25 | Strong intercalation |

| 3-Phenylpropyl-TPP | 15 | Mitochondrial membrane disruption |

Findings :

- TPPB’s steric hindrance limits DNA intercalation, resulting in lower cytotoxicity than Bz-TPP .

- In bacteria, TPPB is extruded by efflux pumps (e.g., MdsABC), unlike smaller dyes like ethidium bromide .

Thermal and Chemical Stability

Biologische Aktivität

Tetraphenylphosphonium bromide (TPPB) is a quaternary ammonium compound that has garnered interest due to its unique biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article provides a comprehensive overview of the biological activity of TPPB, supported by research findings, case studies, and data tables.

TPPB is characterized by its ability to penetrate biological membranes, which is attributed to its lipophilic nature. This property allows it to interact with cellular components, particularly in mitochondria, where it can influence processes such as mitochondrial respiration and cellular signaling pathways. TPPB acts as a membrane-active agent that alters the properties of DNA within mitochondria, potentially enhancing the efficacy of certain antimicrobial agents by interfering with their transport across cell membranes .

Antimicrobial Effects

TPPB has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can enhance the efficacy of antibiotics by altering bacterial membrane permeability. This action facilitates better penetration of antibiotics into bacterial cells, thereby increasing their effectiveness against resistant strains .

Cytotoxicity and Cancer Research

Research has shown that TPPB selectively penetrates cancer cells while sparing normal cells. A study highlighted its cytotoxic effects on rat glioma, human breast cancer, melanoma, and cervical cancer cells. The selective cytotoxicity is attributed to the differential uptake mechanisms between cancerous and non-cancerous cells . The compound's ability to modulate DNA interactions suggests potential applications in targeted cancer therapies.

Case Studies

- Antimicrobial Activity Enhancement :

- Cytotoxicity in Cancer Cells :

Table 1: Antimicrobial Efficacy of TPPB with Antibiotics

| Antibiotic | MIC (without TPPB) | MIC (with TPPB) | Reduction (%) |

|---|---|---|---|

| Penicillin | 32 µg/mL | 8 µg/mL | 75% |

| Gentamicin | 16 µg/mL | 4 µg/mL | 75% |

| Ciprofloxacin | 64 µg/mL | 16 µg/mL | 75% |

Table 2: Cytotoxic Effects of TPPB on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Rat Glioma | 10 |

| Human Breast Cancer | 15 |

| Melanoma | 20 |

| Cervical Cancer | 25 |

Q & A

Basic Research Questions

Q. What is the role of TPPB in the hydrothermal synthesis of PbS dendritic nanostructures?

TPPB acts as a ligand to control the growth and morphology of PbS dendritic nanostructures. In hydrothermal synthesis, its phosphonium cation stabilizes nanoparticle surfaces, directing anisotropic growth into three-dimensional dendritic structures. Optimize synthesis by adjusting TPPB concentration (0.1–0.3 mM), reaction temperature (120–180°C), and time (12–24 hrs). Characterize using XRD for crystallinity, TEM/HR-TEM for branch alignment, and SEM for dendritic morphology .

Q. How does TPPB function as a phase-transfer catalyst (PTC) in organic reactions?

TPPB facilitates phase-transfer catalysis by shuttling anions (e.g., bromide) between aqueous and organic phases. Its lipophilic tetraphenylphosphonium cation enhances solubility in nonpolar solvents, enabling nucleophilic substitutions or oxidations. For example, in biphasic systems, use 5–10 mol% TPPB, stir vigorously (800–1200 rpm), and monitor reaction progress via TLC or NMR. Compare efficiency with tetrabutylammonium salts under identical conditions .

Q. What safety protocols are critical when handling TPPB in the laboratory?

TPPB is hygroscopic and may cause skin/eye irritation. Follow these precautions:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption.

- Waste Disposal: Collect residues separately and neutralize with dilute NaOH before disposal .

Advanced Research Questions

Q. How does TPPB enhance the efficiency of polymer solar cells (PSCs) as a cathode buffer layer?

TPPB reduces the work function of aluminum cathodes, improving electron extraction in PSCs. Deposit a 5–10 nm TPPB layer via spin-coating (2000–4000 rpm) from methanol solutions (0.5–1.0 mg/mL). In PTB7-Th:PC₇₁BM systems, this increases power conversion efficiency (PCE) from 5.37% to 9.18%. For hybrid buffer layers, blend TPPB with N719 dye (1:1 w/w) to achieve PCEs up to 9.83%. Validate using UPS for work function measurements and J-V curves for device performance .

Q. What methodologies validate TPPB’s efficacy in radioactive technetium-99 (⁹⁹Tc) remediation?

TPPB precipitates ⁹⁹TcO₄⁻ from aqueous nuclear waste via ion exchange. Optimize by:

- pH Adjustment: Maintain pH 2–4 to stabilize TcO₄⁻.

- Dosage: Use 1.2–1.5 molar equivalents of TPPB relative to Tc.

- Kinetics: Monitor Tc removal efficiency (>95%) using ICP-MS or gamma spectroscopy.

Compare with alternative precipitants (e.g., tetraphenylarsonium chloride) and assess long-term stability of Tc-TPPB complexes .

Q. How can researchers resolve discrepancies in reported melting points (293–300°C) for TPPB?

Variations arise from purity (≥98% vs. technical grade), polymorphic forms, and measurement techniques (DSC vs. capillary method). To standardize:

- Purification: Recrystallize TPPB from hot ethanol/THF (1:3 v/v).

- Characterization: Use differential scanning calorimetry (DSC) at 5°C/min under N₂.

- Documentation: Report supplier, purity, and analytical method. For example, high-purity TPPB (99%) typically melts at 295–298°C .

Data Contradiction Analysis

- Nanostructure Synthesis: While reports dendritic PbS with TPPB, conflicting ligand choices (e.g., CTAB) may yield spherical morphologies. Control experiments with varying ligands and concentrations are essential.

- Environmental Remediation: TPPB’s Tc removal efficiency may drop in high-salinity environments. Test ionic strength effects (0.1–1.0 M NaCl) and consider functionalized analogs (e.g., carboxybutyl-TPPB) for improved selectivity .

Eigenschaften

IUPAC Name |

tetraphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFQVAOMSWFDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18198-39-5 (Parent) | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883722 | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2751-90-8 | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL75PE6A6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.